
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a polyether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with a polyether chain precursor. The reaction is often carried out under mild conditions to ensure the integrity of the polyether chain. Common reagents used in this synthesis include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group on the polyether chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzoic acid.
Reduction: 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde depends on its application. In drug delivery, for example, the polyether chain can interact with biological membranes, enhancing the transport of the compound across cell membranes. The benzaldehyde moiety can also interact with various molecular targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzonitrile
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate
Uniqueness
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a long polyether chain. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
191984-39-1 |
|---|---|
Formule moléculaire |
C19H30O8 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H30O8/c20-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-19-3-1-18(17-21)2-4-19/h1-4,17,20H,5-16H2 |
Clé InChI |
FSEQHTRFTULCPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


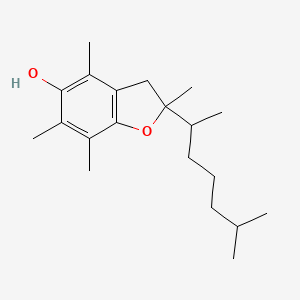

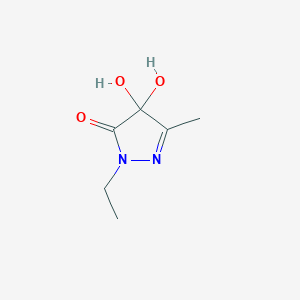

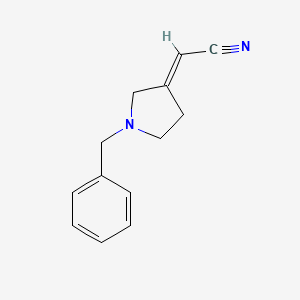



![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
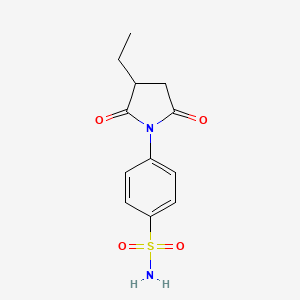

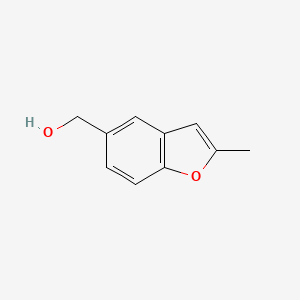
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)
